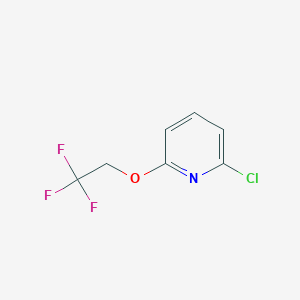

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMSUQXNPIXZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,2,2 Trifluoroethoxy 6 Chloropyridine

Strategies for the Construction of the 2-(2,2,2-Trifluoroethoxy) Pyridine (B92270) Moiety

Nucleophilic Aromatic Substitution (SNAr) Approaches with 2,2,2-Trifluoroethanol (B45653)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly electron-deficient systems like pyridine. This approach involves the attack of a nucleophile on a carbon atom of the ring that bears a suitable leaving group, proceeding through an addition-elimination mechanism.

The synthesis of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine via an SNAr reaction would typically start from a di-substituted pyridine, such as 2,6-dichloropyridine (B45657). In this process, the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide), acting as the nucleophile, displaces one of the chlorine atoms. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the halogens.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge from the incoming nucleophile is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the subsequent elimination of the leaving group. For substrates like 2,6-dichloropyridine, the substitution occurs preferentially at the 2- and 6-positions (alpha positions) due to this stabilizing effect. While both chlorine atoms are potential leaving groups, controlling the reaction stoichiometry (using approximately one equivalent of the nucleophile) allows for a monosubstitution to yield the target compound. It is noteworthy that fluoro-substituted pyridines are often more reactive in SNAr reactions than their chloro-analogues; for instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide about 320 times faster than 2-chloropyridine (B119429). researchgate.net

The efficiency and selectivity of the SNAr reaction are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature.

Base and Nucleophile Generation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the weakly acidic 2,2,2-trifluoroethanol, generating the potent trifluoroethoxide nucleophile in situ.

Solvent: The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). These solvents effectively solvate the cation (e.g., Na⁺) but not the nucleophile, enhancing its reactivity. Interestingly, 2,2,2-trifluoroethanol (TFE) itself can be used as a solvent, which can influence selectivity in reactions with multiple competing nucleophilic sites. hw.ac.uk

Temperature: While many SNAr reactions proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially with less reactive substrates like chloropyridines. rsc.org In some cases, using elevated temperatures and pressure, potentially in a sealed vessel or a continuous-flow reactor, can significantly accelerate the reaction, making it more practical. acsgcipr.org

The table below summarizes the key variables and their general impact on SNAr reactions for synthesizing 2-alkoxypyridines.

| Parameter | Options | General Impact on Reaction |

| Substrate | 2,6-difluoropyridine, 2,6-dichloropyridine | Fluoride (B91410) is a better leaving group than chloride, leading to faster reaction rates. researchgate.net |

| Base | NaH, KH, t-BuOK | Strong, non-nucleophilic bases are required to fully deprotonate the alcohol. |

| Solvent | DMF, DMSO, THF, TFE | Polar aprotic solvents (DMF, DMSO) generally enhance reaction rates. hw.ac.uk |

| Temperature | Room Temp. to Reflux | Higher temperatures increase reaction rates but may reduce selectivity. acsgcipr.org |

Diazotization-Mediated Introduction of Trifluoroethoxy Groups on Pyridine Scaffolds

An alternative to SNAr involves the diazotization of an aminopyridine precursor. This method converts the amino group into a diazonium salt, which is an excellent leaving group (N₂) and can be subsequently displaced by a nucleophile, in this case, 2,2,2-trifluoroethanol.

The starting material for this pathway would be 2-amino-6-chloropyridine (B103851). This precursor can be synthesized from 2,6-dichloropyridine through various methods, including reaction with hydrazine (B178648) followed by reduction, or by direct amination under high pressure and temperature. psu.edu The diazotization is typically carried out by treating the aminopyridine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, or an alkyl nitrite (e.g., n-butyl nitrite or iso-amyl nitrite) in an organic solvent. researchgate.net

When the reaction is performed in the presence of a large excess of 2,2,2-trifluoroethanol, the alcohol can act as both the solvent and the nucleophile, trapping the pyridyl cation formed after the loss of nitrogen gas from the diazonium intermediate. This approach has been successfully used to prepare the analogous compound 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (B1315040) from 3-amino-2-chloropyridine, demonstrating the viability of this synthetic strategy. researchgate.net

While potentially effective, diazotization reactions on aminopyridines require careful control to avoid side reactions. The primary competing reaction is the capture of the pyridyl cation by water, which is often present as a byproduct or impurity, leading to the formation of the corresponding hydroxypyridine (a pyridone). In fact, the diazotization of 2- and 4-aminopyridines in dilute mineral acids is known to result in rapid hydrolysis to the hydroxy compounds. rsc.org

To minimize this side reaction, the diazotization is preferably conducted under anhydrous or semi-anhydrous conditions. Using an alkyl nitrite in an excess of dry 2,2,2-trifluoroethanol helps to ensure that the alcohol is the predominant nucleophile available to react with the diazonium intermediate. The choice of acid can also be critical; using organic acids or ensuring the reaction medium is not strongly aqueous can favor the desired ether formation over the undesired pyridone.

The table below outlines potential precursors and the expected products and side-products in a diazotization reaction aimed at ether synthesis.

| Precursor | Diazotizing Agent | Nucleophile/Solvent | Desired Product | Major Potential Side Product |

| 2-Amino-6-chloropyridine | NaNO₂ / Acid or Alkyl Nitrite | 2,2,2-Trifluoroethanol | This compound | 6-Chloro-2-pyridone rsc.org |

| 3-Amino-2-chloropyridine | Alkyl Nitrite | 2,2,2-Trifluoroethanol | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine researchgate.net | 2-Chloro-3-pyridone |

Introduction and Manipulation of the Chlorine Substituent at the 6-Position

The synthesis of this compound involves the precise installation and manipulation of substituents on the pyridine ring. The chlorine atom at the 6-position is a key feature, often introduced through regioselective chlorination or by starting with a pre-functionalized dihalopyridine precursor. The electron-withdrawing nature of the pyridine nitrogen makes the ring electron-deficient, influencing the reactivity and selectivity of electrophilic and nucleophilic substitution reactions.

Achieving regioselective chlorination of the pyridine ring is a fundamental challenge in heterocyclic chemistry. Due to the reduced reactivity of the pyridine ring towards electrophiles, direct chlorination often requires harsh conditions and can lead to a mixture of products. researchgate.net

Several strategies have been developed to control the position of chlorination:

High-Temperature Gas-Phase Chlorination : This industrial method involves passing pyridine vapor with chlorine gas through a reactor at high temperatures (350°C to 500°C). google.com While effective for producing chlorinated pyridines, controlling the degree and position of chlorination can be difficult, often yielding a mixture of 2-chloropyridine and 2,6-dichloropyridine. google.com The ratio of these products can be influenced by reaction temperature and contact time. google.com

Pyridine N-oxide Activation : A common laboratory-scale strategy involves the oxidation of the pyridine nitrogen to form a pyridine N-oxide. researchgate.net This modification activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent reaction with a chlorinating agent, such as oxalyl chloride or acyl chlorides, can lead to regioselective introduction of a chlorine atom. researchgate.netacs.org The N-oxide can then be removed through deoxygenation to yield the desired chlorinated pyridine derivative. researchgate.net

Directed Ortho Metalation (DoM) : This technique uses a directing group on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position. The resulting lithiated intermediate can then be quenched with an electrophilic chlorine source to install a chlorine atom with high regioselectivity. This method offers precise control over substituent placement.

A highly effective and common route to this compound utilizes 2,6-dichloropyridine as the starting material. wikipedia.org This approach relies on the principle of nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles, and their reactivity can be differentiated.

The synthesis proceeds by reacting 2,6-dichloropyridine with 2,2,2-trifluoroethanol in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate. The base deprotonates the alcohol to form the more nucleophilic 2,2,2-trifluoroethoxide anion. This anion then attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of a chloride ion and the formation of the desired ether linkage.

The reaction is typically selective for monosubstitution due to the deactivating effect of the newly introduced electron-donating trifluoroethoxy group on the remaining chlorine atom. This makes the second substitution significantly slower, allowing for the isolation of the monosubstituted product in good yield.

Table 1: Representative Reaction Conditions for Synthesis from 2,6-Dichloropyridine

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| 2,6-Dichloropyridine | 2,2,2-Trifluoroethanol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. to 80°C | This compound |

| 2,6-Dichloropyridine | 2,2,2-Trifluoroethanol | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | This compound |

This table presents plausible reaction conditions based on standard organic chemistry principles for SNAr reactions.

Multi-Step Synthesis Pathways for this compound

Linear Synthesis: A linear synthesis assembles a molecule in a stepwise fashion, where the product of one reaction becomes the starting material for the next in a sequential chain. chemistnotes.comuniurb.it For the target molecule, a hypothetical linear route could start from pyridine, followed by a series of functional group introductions and manipulations.

Example of a Linear Sequence: Pyridine → 2-Chloropyridine → 2-Chloro-6-hydroxypyridine → this compound

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. fiveable.mescholarsresearchlibrary.com This strategy is generally more efficient for complex molecules. chemistnotes.comscholarsresearchlibrary.com

Table 2: Hypothetical Yield Comparison of Linear vs. Convergent Synthesis

| Linear Synthesis (5 Steps) | Convergent Synthesis (2 Fragments + 1 Coupling) |

| Step | Yield |

| Step 1 | 90% |

| Step 2 | 90% |

| Step 3 | 90% |

| Step 4 | 90% |

| Step 5 | 90% |

| Overall Yield | 59% (0.9⁵) |

Atom Economy: Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the desired final product. An ideal reaction has 100% atom economy, meaning there are no waste byproducts.

The SNAr synthesis of the title compound from 2,6-dichloropyridine and sodium 2,2,2-trifluoroethoxide has a relatively good atom economy. The reaction is an addition-elimination, where the main byproduct is sodium chloride (NaCl).

C₅H₃Cl₂N + C₂H₂F₃ONa → C₇H₅ClF₃NO + NaCl

The efficiency can be calculated as: Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100

Minimizing byproducts and maximizing the incorporation of reactant atoms into the final product is a key goal for efficient and sustainable chemical synthesis.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekalert.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key considerations for a "greener" synthesis include:

Catalysis: Employing catalytic methods instead of stoichiometric reagents can significantly reduce waste. For example, developing a catalytic method for the direct, regioselective chlorination of pyridine at lower temperatures would be a significant improvement over high-temperature processes.

Solvent Selection: Many organic reactions use volatile and often toxic solvents like DMF. Research into using greener solvents (e.g., water, supercritical CO₂, or ionic liquids) or developing solvent-free reaction conditions would enhance the environmental profile of the synthesis.

Waste Reduction: The convergent synthesis from 2,6-dichloropyridine is advantageous as it is a high-yield reaction that produces a simple, inorganic salt (NaCl) as the primary byproduct, which is easier to manage than complex organic waste streams.

Raw Material Sourcing: Utilizing renewable feedstocks or developing more efficient pathways from readily available starting materials can also contribute to a greener process. For instance, improving the efficiency of 2,6-dichloropyridine production from pyridine would be a valuable contribution. google.com

By focusing on these principles, chemists can optimize the synthesis of this compound to be not only efficient in terms of yield but also minimally impactful on the environment. eurekalert.org

Solvent Selection and Minimization

Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free to attack the electron-deficient pyridine ring. Traditional solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective in promoting the reaction, often leading to high yields. However, their high boiling points and toxicity profiles present challenges in terms of solvent removal and waste management.

Research into greener alternatives has explored the use of more benign solvents. For instance, while not directly reporting on the target molecule, studies on related 6-alkoxy-2-aminopurines have investigated various solvents, highlighting the move away from using the alcohol reactant as the solvent, which can be wasteful. In such syntheses, solvents like tetrahydrofuran (THF) have been employed, which is considered a more environmentally acceptable option than DMF or DMSO. researchgate.netrsc.org

The following interactive table summarizes the impact of different solvents on a model Williamson ether synthesis for a pyridine derivative, based on typical outcomes for such reactions.

| Solvent | Typical Reaction Time (hours) | Typical Yield (%) | Green Chemistry Considerations |

| Dimethylformamide (DMF) | 4-8 | 85-95 | High boiling point, difficult to remove. Classified as a substance of very high concern (SVHC) in some regions. |

| Dimethyl Sulfoxide (DMSO) | 4-8 | 85-95 | High boiling point, can be difficult to remove. Generally considered less toxic than DMF. |

| Tetrahydrofuran (THF) | 8-16 | 70-85 | Lower boiling point, easier to remove and recycle. Can form explosive peroxides upon storage. |

| Acetonitrile | 6-12 | 75-90 | Relatively low boiling point and lower toxicity compared to DMF. |

| Toluene | 12-24 | 60-75 | A non-polar solvent, generally less effective for SNAr reactions unless a phase-transfer catalyst is used. Lower toxicity than chlorinated solvents. |

Solvent minimization is another key aspect of greening the synthesis. This can be achieved through the use of solvent-free reaction conditions, often facilitated by microwave irradiation, or by employing phase-transfer catalysis (PTC). PTC allows the reaction to occur between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the substrate), thereby reducing the need for a large volume of a single solvent to dissolve all components.

Energy Efficiency in Reaction Design

Energy consumption is a significant factor in the sustainability and cost-effectiveness of chemical synthesis. Advanced methodologies for the production of this compound aim to reduce energy input through innovative reaction design.

Conventional heating methods, which rely on conduction and convection, can be slow and energy-intensive. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving energy efficiency. organic-chemistry.orgresearchgate.netresearchgate.net Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. This not only saves energy but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur with prolonged heating.

For example, a conventional Bohlmann-Rahtz pyridine synthesis might require hours of heating, whereas a microwave-assisted approach can achieve higher yields in as little as 10-20 minutes. organic-chemistry.orgresearchgate.net While this is a different reaction, the principle of rapid, targeted heating is directly applicable to the SNAr synthesis of the target compound.

The following interactive table provides a comparative overview of energy efficiency for conventional and microwave-assisted heating in a model pyridine synthesis.

| Heating Method | Typical Reaction Time | Energy Input | Advantages | Disadvantages |

| Conventional (Oil Bath) | 8-24 hours | High | Well-established, simple setup. | Inefficient energy transfer, longer reaction times, potential for side reactions. |

| Microwave Irradiation | 10-60 minutes | Low | Rapid and uniform heating, significantly reduced reaction times, often higher yields, enhanced purity. organic-chemistry.orgresearchgate.net | Requires specialized equipment. |

Chemical Reactivity and Transformational Studies of 2 2,2,2 Trifluoroethoxy 6 Chloropyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The 6-chloro substituent in 2-(2,2,2-trifluoroethoxy)-6-chloropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the electron-withdrawing properties of the pyridine nitrogen atom, which significantly activates the 2- and 6-positions towards nucleophilic attack. askfilo.comuoanbar.edu.iq The presence of the electron-withdrawing 2-(2,2,2-trifluoroethoxy) group further increases the electrophilicity of the carbon atom bonded to the chlorine, making it a favorable site for substitution.

A variety of nucleophiles, including amines, alcohols, and thiols, have been successfully employed to displace the 6-chloro group. Reactions with primary and secondary amines, for instance, are common and proceed to form the corresponding 2-amino-6-(2,2,2-trifluoroethoxy)pyridines. youtube.comnih.gov These amination reactions are often carried out in polar solvents and may be facilitated by heat or microwave irradiation. researchgate.net Similarly, alkoxides and thiolates can displace the chloride to yield ethers and thioethers, respectively. chemrxiv.orgcas.cn The reactivity of nucleophiles generally follows their nucleophilicity, with stronger nucleophiles reacting more readily.

Table 1: Examples of Nucleophilic Substitution at the 6-Position

| Nucleophile | Product Class |

| Primary Amines (RNH₂) | 6-Alkyl/Arylamino-2-(2,2,2-trifluoroethoxy)pyridines |

| Secondary Amines (R₂NH) | 6-Dialkylamino-2-(2,2,2-trifluoroethoxy)pyridines |

| Alcohols (ROH) / Alkoxides (RO⁻) | 6-Alkoxy-2-(2,2,2-trifluoroethoxy)pyridines |

| Thiols (RSH) / Thiolates (RS⁻) | 6-Thioalkoxy-2-(2,2,2-trifluoroethoxy)pyridines |

The reaction conditions for these substitutions can be tailored based on the nucleophile's reactivity. While some reactions proceed under mild conditions, others may require elevated temperatures or the use of a base to facilitate the reaction. chemrxiv.org

While the 6-position is the primary site for nucleophilic attack, the potential for substitution at other positions on the pyridine ring, such as the 4-position, is a relevant consideration. In pyridine systems, the 2-, 4-, and 6-positions are all electronically activated for nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogen. askfilo.comuoanbar.edu.iq However, in 2,6-disubstituted pyridines, the relative reactivity of the 4-position is generally lower.

For this compound, nucleophilic substitution occurs preferentially at the 6-position over the 4-position. This selectivity is governed by the electronic and steric environment of the ring. While the 4-position is activated, the presence of a good leaving group (the chloro substituent) at the 6-position directs the substitution to that site. It has been noted in other halopyridine systems that substitution at the 4-position can be achieved, but often requires specific reaction conditions or substrates where the 2- and 6-positions are less reactive or blocked. epfl.chrsc.org

Reactions Involving the 2-(2,2,2-Trifluoroethoxy) Group

The 2-(2,2,2-trifluoroethoxy) group is generally a stable moiety. The presence of the three fluorine atoms on the ethoxy group has a significant impact on the stability of the ether linkage. These strongly electron-withdrawing fluorine atoms can influence the properties of the adjacent sulfur atom in related thiofluoroalkyl pyridine compounds, and a similar stabilizing effect can be inferred for the oxygen in the trifluoroethoxy group. nih.gov

While stable under many conditions, the ether linkage is not entirely inert. Hydrolysis, the cleavage of the ether bond by water, can occur under certain conditions, particularly in the presence of strong acids. rsc.org Studies on the hydrolysis of 2-chloropyridine (B119429) in supercritical water have shown that the degradation can occur, and the rate is dependent on temperature. ntnu.no However, for this compound, the trifluoroethoxy group is expected to be more resistant to hydrolysis than a non-fluorinated alkoxy group due to the electronic effects of the fluorine atoms.

The 2-(2,2,2-trifluoroethoxy) group is not typically involved in rearrangement reactions under standard conditions. The stability of the ether linkage and the C-F bonds makes it less prone to the types of bond migrations seen in reactions like the Claisen or Cope rearrangements. However, rearrangement reactions in pyridine derivatives are known, such as the Smiles rearrangement, which has been observed in pyridine derivatives containing sulfur. researchgate.net Additionally, the Boekelheide reaction is a known rearrangement of α-picoline-N-oxides. wikipedia.org While these examples show that rearrangements can occur in pyridine systems, there is no direct evidence to suggest the participation of the 2-(2,2,2-trifluoroethoxy) group in such transformations. Other synthetically useful rearrangements like the Pinacol, Benzilic acid, and Beckmann rearrangements typically involve different functional groups and reaction mechanisms. libretexts.org

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org This deactivation is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring and makes it less nucleophilic. uoanbar.edu.iq The presence of additional electron-withdrawing groups, such as the 6-chloro and 2-(2,2,2-trifluoroethoxy) substituents, further deactivates the ring.

Electrophilic substitution on the pyridine ring, when it does occur, is generally directed to the 3- and 5-positions. libretexts.org However, for this compound, the strong deactivation makes electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions very difficult to achieve. minia.edu.egmasterorganicchemistry.com The reaction conditions required would likely be harsh, and the yields would be expected to be low.

Regioselectivity Directed by the Trifluoroethoxy and Chloro Substituents

The chemical reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents and the inherent characteristics of the nitrogen heteroatom. The pyridine nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the C2 and C6 positions.

In this specific molecule, both the 2- and 6-positions are occupied. The chloro and the 2,2,2-trifluoroethoxy groups are both strongly electron-withdrawing through inductive effects, further reducing the electron density of the pyridine core. This pronounced electron deficiency governs the regioselectivity of its reactions.

Nucleophilic Aromatic Substitution (SNAr): The primary site of reactivity for this compound is the carbon atom bearing the chlorine substituent (C6). The combined electron-withdrawing effects of the pyridine nitrogen (at the ortho position) and the trifluoroethoxy group (at the para position) stabilize the negatively charged Meisenheimer complex intermediate, which facilitates the displacement of the chloride ion by nucleophiles. Reactions, therefore, selectively occur at the C6 position, leaving the C-O bond of the trifluoroethoxy group intact.

Electrophilic Substitution: Electrophilic attack on the pyridine ring is highly disfavored due to the strong deactivating effects of all three functionalities (nitrogen, chloro, and trifluoroethoxy). Such reactions would require harsh conditions and would likely result in low yields or decomposition.

Metalation: Directed ortho-metalation can be a powerful tool in pyridine chemistry. However, for this substrate, the most acidic protons are on the trifluoroethoxy group's methylene (B1212753) carbon, which is not a typical site for lithiation. Lithiation of the pyridine ring itself would be challenging due to the existing substitution pattern.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C6 position serves as a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. The Suzuki-Miyaura coupling is a prominent example used with this substrate. researchgate.net

The Suzuki-Miyaura reaction is a robust method for forming biaryl or aryl-alkenyl structures by coupling an organoboron reagent with an organic halide. libretexts.org For this compound, the reaction selectively occurs at the C-Cl bond. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the often less reactive aryl chlorides. nih.govrsc.org Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is often the rate-limiting step. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted 2-Chloropyridines

| Aryl Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | 85-95 |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 75-85 |

Note: Data is illustrative of typical conditions for similar 2-alkoxy-6-chloropyridine substrates as reported in the literature. nih.gov

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings can be effectively applied to this compound.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an arylethyne moiety. wikipedia.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The reaction is valuable for introducing linear, rigid structural elements. For less reactive chlorides, the use of advanced palladium-N-heterocyclic carbene (NHC) complexes or phosphine ligands may be necessary to achieve good conversion. libretexts.orgsoton.ac.uk

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with the aryl chloride. rsc.org Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous for coupling with challenging substrates. However, they are also more sensitive to moisture and air, requiring stricter anhydrous reaction conditions.

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Typical Product |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) salt, Amine base | 6-Alkynyl-2-(trifluoroethoxy)pyridine |

| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | 6-Alkyl/Aryl-2-(trifluoroethoxy)pyridine |

Functional Group Interconversions on the Pyridine Core

The chlorine atom at the C6 position can be replaced through various functional group interconversions, primarily via nucleophilic aromatic substitution (SNAr).

Reduction (Dechlorination): The chlorine atom can be removed and replaced with a hydrogen atom through catalytic hydrogenation (e.g., using H₂, Pd/C, and a base like triethylamine (B128534) or NaOH) or by using hydride reagents under specific conditions.

Nucleophilic Substitution: As discussed under regioselectivity, the C6 position is highly activated towards nucleophilic attack. The chloride can be displaced by a range of nucleophiles.

Hydrolysis: Reaction with strong bases like sodium hydroxide (B78521) at elevated temperatures can replace the chlorine with a hydroxyl group, yielding the corresponding pyridin-6-one tautomer.

Amination: Various nitrogen nucleophiles, such as ammonia, primary amines, or secondary amines, can displace the chloride to form 6-amino-2-(2,2,2-trifluoroethoxy)pyridine derivatives. This transformation often requires elevated temperatures or palladium catalysis (Buchwald-Hartwig amination).

Alkoxylation: Reaction with sodium alkoxides (NaOR) can be used to introduce a different alkoxy group at the C6 position, replacing the chlorine atom.

The term "oxidation" of the chlorine atom itself is not a common transformation in this context.

The lone pair of electrons on the pyridine nitrogen atom allows for its derivatization, although its basicity is reduced by the electron-withdrawing substituents.

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide using a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can alter the reactivity of the pyridine ring and serve as an intermediate for further functionalization.

Quaternization (N-Alkylation): The nitrogen can be alkylated using reactive alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form a quaternary pyridinium (B92312) salt. The electron-deficient nature of the starting material means that this reaction may require more forcing conditions compared to unsubstituted pyridine. The resulting pyridinium salts are often highly water-soluble.

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Compounds

The construction of fused heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine can serve as a key starting material for the elaboration of more complex molecular architectures.

While direct, specific examples of the use of this compound in the synthesis of pyridine-fused systems are not extensively detailed in readily available literature, the reactivity of the related 2-chloropyridine (B119429) scaffold provides a strong basis for its potential applications. rsc.org General strategies for the synthesis of fused pyridine (B92270) derivatives often involve the metallation of a chloropyridine followed by cyclization with a suitable partner. rsc.org For instance, a directed ortho-metallation approach could potentially be employed, where the trifluoroethoxy group directs the metallation to the adjacent position, followed by reaction with an electrophile and subsequent cyclization to form a fused ring system.

Another plausible route involves nucleophilic aromatic substitution of the chlorine atom, followed by intramolecular cyclization. The trifluoroethoxy group, being electron-withdrawing, can influence the regioselectivity and reactivity of such reactions.

The synthesis of various nitrogen-containing heterocycles can be envisioned starting from this compound. The chlorine atom can be displaced by a variety of nitrogen nucleophiles, leading to the introduction of new heterocyclic rings. For example, reaction with hydrazines could lead to the formation of pyridazines or other related structures. Similarly, reaction with amino alcohols or amino thiols could serve as a pathway to oxazine (B8389632) or thiazine (B8601807) derivatives fused to the pyridine ring. The principles of synthesizing 2-amino-6-chloropyridine (B103851) from 2,6-dichloropyridine (B45657) can be conceptually applied, where the trifluoroethoxy group would remain intact during amination reactions. psu.edu

Intermediacy in Agrochemical Synthesis

The pyridine moiety is a well-established "chip" in the design of modern pesticides due to its favorable biological and environmental properties. agropages.com The incorporation of fluorine atoms or trifluoromethyl groups is also a common strategy to enhance the efficacy and metabolic stability of agrochemicals. nih.gov Thus, this compound represents a valuable intermediate for the synthesis of novel agro-compounds.

The trifluoromethylpyridine scaffold is a key structural motif in numerous active agrochemical ingredients. nih.gov While direct synthesis of commercial pesticides from this compound is not prominently documented, the synthesis of a closely related and crucial intermediate for the herbicide trifloxysulfuron (B132728) highlights its potential. The compound 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide is a key building block for trifloxysulfuron, and its synthesis starts from 3-amino-2-chloropyridine, demonstrating the utility of trifluoroethoxylated chloropyridines in herbicide development. researchgate.net

In the realm of fungicides, derivatives of 2,2'-bipyridine (B1663995) have shown significant activity, and their synthesis can involve precursors like substituted 2-chloropyridines. researchgate.net This suggests that this compound could be a valuable starting material for novel bipyridine-based fungicides.

For insecticides, pyrethroids containing a 2-chlorophenylpyridine moiety have been synthesized and shown to have potent activity. researchgate.net This indicates the potential for incorporating the 2-(2,2,2-trifluoroethoxy)pyridine (B14307671) scaffold into new pyrethroid insecticides. The pyridine ring is also a core component of neonicotinoid insecticides, and modifications of this scaffold are an active area of research. nih.gov

| Agrochemical Class | Potential Application of this compound | Key Synthetic Transformation |

| Herbicides | Precursor to sulfonylurea herbicides like trifloxysulfuron. | Nucleophilic substitution of chlorine, sulfonation, and amidation. |

| Fungicides | Starting material for novel bipyridine and other heterocyclic fungicides. | Cross-coupling reactions to form bipyridines. |

| Insecticides | Building block for new pyrethroid and neonicotinoid analogues. | Esterification or coupling to form pyrethroids; elaboration of the pyridine ring for neonicotinoids. |

The development of new agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The combination of the trifluoroethoxy group and the pyridine ring in this compound offers a unique starting point for the design of novel active ingredients. The trifluoroethoxy group can enhance lipophilicity and metabolic stability, potentially leading to better uptake and translocation in plants or improved persistence.

Researchers can utilize this intermediate to explore new chemical space by systematically modifying the pyridine ring through reactions at the chlorine position. This could involve introducing different functional groups or building more complex heterocyclic systems to interact with novel biological targets in weeds, fungi, or insects. The discovery of pyridine-based agrochemicals is often facilitated by intermediate derivatization methods, for which this compound is a prime candidate. nih.gov

Utilization in Pharmaceutical Intermediate Development

The pyridine scaffold is also a ubiquitous feature in pharmaceutical drugs. beilstein-journals.org Its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties make it a desirable component in drug design. The introduction of fluorine can further enhance a drug's metabolic stability and binding affinity. chemenu.com

Precursors for Drug Candidates

The pyridine scaffold is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved nitrogen-heterocyclic drugs. mdpi.com Compounds containing trifluoroethoxy groups are also of high interest in medicinal chemistry due to the ability of fluorine to modulate properties like metabolic stability and binding affinity. While this compound possesses features that make it a plausible intermediate for pharmaceutical synthesis, specific examples of its use as a direct precursor for named drug candidates are not prominently featured in available research. General synthetic strategies often involve the displacement of the chloro group on the pyridine ring to introduce other functional moieties, a common step in building more complex drug molecules. beilstein-journals.org

Synthetic Routes to Bioactive Pyridine-Containing Molecules

Contributions to Material Science and Specialty Chemicals

Integration into Advanced Functional Materials

Pyridine derivatives are integral to material science, finding use in dyes and other functional materials. mdpi.com Fluorinated bipyridine ligands, for example, are used to synthesize Iridium(III) and Platinum(II) complexes that act as emitters in phosphorescent organic light-emitting diodes (OLEDs). nih.govnih.gov The trifluoroethoxy group in this compound could potentially be leveraged to create materials with specific electronic or physical properties. However, there is a lack of specific, published research detailing the integration of this particular compound into advanced functional materials.

Role in Novel Polymer or Ligand Synthesis

The structure of this compound makes it a candidate for use in the synthesis of more complex ligands and polymers. The reactive chlorine atom can be substituted or used in cross-coupling reactions to build larger molecular architectures, such as terpyridine ligands, which are important in coordination chemistry and the formation of coordination polymers. rsc.org Furthermore, fluorinated monomers are often used in the synthesis of specialty polymers with unique properties. mdpi.com While theoretically plausible, specific examples of this compound being used as a monomer or a key intermediate in the synthesis of novel polymers or ligands are not detailed in the available literature.

Structure Activity Relationship Sar and Derivatization Studies of 2 2,2,2 Trifluoroethoxy 6 Chloropyridine Analogues

Impact of the Trifluoroethoxy Moiety on Molecular Interactions

The 2-(2,2,2-trifluoroethoxy) group is a key pharmacophore that significantly influences the biological activity of the parent molecule. Its unique properties, including high lipophilicity and the ability to participate in hydrogen bonding, are pivotal in its interactions with biological targets.

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. In the case of the trifluoroethoxy moiety, the three fluorine atoms have a significant impact on the molecule's lipophilicity and electronic character.

Fluorination generally increases lipophilicity, a property that can enhance the ability of a compound to cross cell membranes and improve its oral bioavailability. The trifluoromethyl group (-CF3) is known to be highly lipophilic. This increased lipophilicity can strengthen hydrophobic interactions between the drug molecule and its biological target.

From an electronic standpoint, fluorine is the most electronegative element, and its presence in the trifluoroethoxy group exerts a strong electron-withdrawing effect. This can influence the acidity or basicity of nearby functional groups, which in turn can affect the molecule's ionization state at physiological pH and its binding affinity to target proteins. The strong C-F bond also enhances metabolic stability by blocking sites that might otherwise be susceptible to enzymatic degradation.

Table 1: Physicochemical Properties Influenced by Fluorination

| Property | Effect of Trifluoroethoxy Group | Implication for Biological Activity |

| Lipophilicity | Increased | Enhanced membrane permeability and hydrophobic interactions with target. |

| Electronic Properties | Strong electron-withdrawing effect | Modulation of pKa of nearby functional groups, influencing binding and solubility. |

| Metabolic Stability | Increased | Reduced susceptibility to metabolic degradation, potentially leading to a longer duration of action. |

| Conformation | Can influence molecular conformation | May lock the molecule into a bioactive conformation, enhancing target affinity. |

The trifluoroethoxy group can also participate in hydrogen bonding, which is a critical interaction for drug-receptor binding. While the fluorine atoms themselves are weak hydrogen bond acceptors, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor. The presence of the electron-withdrawing trifluoromethyl group can modulate the hydrogen bond accepting capacity of the ether oxygen.

Furthermore, the trifluoromethyl group can influence the hydrogen-bonding potential of neighboring functionalities within the molecule. Studies on 2,2,2-trifluoroethanol (B45653) have shown that the trifluoromethyl group can alter the orientation and hydrogen-bonding network of surrounding water molecules. This modulation of the local molecular environment can be crucial for the specific recognition and binding of the molecule to its biological target.

Systematic Modifications at the Pyridine (B92270) Positions

The pyridine ring in 2-(2,2,2-trifluoroethoxy)-6-chloropyridine offers multiple positions for systematic modification to probe the SAR. The substituents at the 2- and 6-positions are particularly important for modulating the molecule's biological activity.

The chlorine atom at the 6-position of the pyridine ring is a key site for derivatization. Replacing the chlorine with other halogens (e.g., fluorine, bromine) or with various alkyl or aryl groups can provide valuable insights into the steric and electronic requirements for optimal activity.

Table 2: Potential Modifications at the 6-Position of the Pyridine Ring

| Substituent | Potential Impact |

| Other Halogens (F, Br, I) | Modulate electronic properties and leaving group ability for further synthesis. |

| Alkyl Groups | Increase lipophilicity and introduce steric bulk. |

| Aryl Groups | Introduce potential for π-π stacking interactions. |

| Amino Groups | Introduce hydrogen bonding capabilities and alter basicity. |

| Thiol Groups | Can act as a handle for further functionalization or interact with specific residues in the target. |

Modification of the trifluoroethoxy side chain at the 2-position is another important strategy in SAR studies. Altering the length of the alkyl chain, the degree of fluorination, or replacing the ether linkage with other functional groups can significantly impact the compound's properties.

For example, increasing the length of the carbon chain could enhance lipophilicity, while changing the number of fluorine atoms could fine-tune the electronic effects and metabolic stability. The synthesis of analogues with different fluoroalkoxy side chains would help to determine the optimal balance of these properties for the desired biological effect.

Design and Synthesis of Derivatives for Enhanced Activity or Selectivity

The knowledge gained from SAR studies on the trifluoroethoxy moiety and substitutions at the pyridine ring guides the rational design and synthesis of new derivatives with improved therapeutic profiles. The goal is to enhance the desired biological activity while minimizing off-target effects to improve selectivity.

The synthesis of novel 2,6-disubstituted pyridine derivatives often involves multi-step reaction sequences. For instance, starting from a suitable pyridine precursor, the trifluoroethoxy group can be introduced via nucleophilic aromatic substitution, followed by modification of the 6-position using cross-coupling reactions like the Suzuki or Stille couplings.

A study on the synthesis of 3-methyl-2-((2-styrylphenoxy)methyl)-4-(2,2,2-trifluoroethoxy)pyridine derivatives demonstrated a synthetic route where a 4-(2,2,2-trifluoroethoxy)pyridine moiety was incorporated to generate compounds with antimicrobial and antifungal activity atmiyauni.ac.in. This highlights the feasibility of creating diverse analogues based on the trifluoroethoxy pyridine scaffold. The development of efficient synthetic methodologies is crucial for generating a library of compounds for biological evaluation, which is essential for establishing a comprehensive SAR.

Exploration of Pharmacophore Models

A pharmacophore model is an essential tool in drug design, representing the key steric and electronic features necessary for a molecule to interact with a specific biological target. The development of a pharmacophore model for this compound analogues would require a set of molecules with known biological activities. This data would allow for the identification of common chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, that are crucial for the observed activity.

However, a thorough search of scientific databases did not yield studies that have developed or validated a pharmacophore model specifically for this class of compounds. Such research would typically involve:

Ligand-based pharmacophore modeling: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of active compounds to derive a common pharmacophore hypothesis.

Structure-based pharmacophore modeling: When the crystal structure of the target protein is available, this method can be employed to map the key interaction points within the binding site.

Without a collection of active analogues of this compound and their associated biological data, the generation of a meaningful pharmacophore model is not feasible.

Rational Design Based on Mechanistic Insights

Rational drug design relies on an understanding of the biological target and the mechanism by which a compound exerts its effects. This knowledge allows for the targeted design of new molecules with improved potency, selectivity, and pharmacokinetic properties. For this compound, this would involve:

Identifying the biological target: The first step is to determine the protein or enzyme with which the compound interacts.

Understanding the binding mode: Computational methods like molecular docking or experimental techniques such as X-ray crystallography can elucidate how the molecule fits into the active site of the target.

Designing novel analogues: Based on this understanding, medicinal chemists can propose modifications to the parent structure to enhance favorable interactions or to block undesirable ones. For instance, replacing the chlorine atom with other functional groups could explore new binding pockets, or altering the trifluoroethoxy side chain could modulate lipophilicity and cell permeability.

The absence of published research detailing the biological target and mechanism of action for this compound means that any discussion of rational design would be purely theoretical. There are no specific mechanistic insights to guide the design of new analogues.

Mechanistic Investigations of Reactions Involving 2 2,2,2 Trifluoroethoxy 6 Chloropyridine

Detailed Reaction Mechanism Elucidation for Synthetic Transformations

The reactivity of 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine is largely dictated by the electronic properties of the pyridine (B92270) ring, which is rendered electron-deficient by the nitrogen atom and the chloro and trifluoroethoxy substituents. This electron deficiency makes the pyridine ring susceptible to nucleophilic attack, a key step in many of its synthetic transformations.

Stepwise Analysis of Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings, such as substituted pyridines, proceeds through a two-step addition-elimination sequence. stackexchange.com

The initial step involves the attack of a nucleophile at the carbon atom bearing the chlorine, which is a good leaving group. This attack is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the substituents, which polarize the C-Cl bond and lower the energy of the transition state. The trifluoroethoxy group, with its strong inductive electron-withdrawing effect, is expected to further activate the ring towards nucleophilic attack. This initial addition leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted.

In the second step of the mechanism, the leaving group, in this case, the chloride ion, is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the pyridine ring and results in the formation of the final substitution product. The departure of the chloride ion is typically the fast step of the reaction.

A general representation of the SNAr mechanism for this compound is depicted below:

Figure 1: Proposed Stepwise Mechanism for Nucleophilic Aromatic Substitution of this compound

Mechanistic Pathways of Cross-Coupling Reactions

Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org For this compound, these reactions enable the introduction of a wide variety of substituents at the 6-position. The most common mechanistic pathway for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. In this step, the palladium center inserts into the carbon-chlorine bond, leading to the formation of a square planar palladium(II) intermediate. The rate of this step can be influenced by the electron density at the carbon atom and the steric environment around the reaction center.

Transmetalation: Following oxidative addition, the organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organozinc reagent in Negishi coupling) transfers its organic group to the palladium(II) complex. This step, known as transmetalation, results in a new palladium(II) intermediate where both organic fragments that will be coupled are attached to the palladium center. The efficiency of transmetalation is dependent on the nature of the organometallic reagent and the ligands on the palladium catalyst.

Nickel-catalyzed cross-coupling reactions of 2-chloropyridines have also been reported and are believed to proceed through a similar mechanistic cycle, although radical pathways can also be involved. nih.govnih.gov

Kinetic Studies of Key Reactions

Rate Law Determination and Kinetic Parameters

For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. masterorganicchemistry.com Therefore, the reaction is expected to follow second-order kinetics, being first order in the concentration of the pyridine substrate and first order in the concentration of the nucleophile.

The rate law can be expressed as: Rate = k[this compound][Nucleophile]

Where 'k' is the second-order rate constant. The magnitude of 'k' would be influenced by the nucleophilicity of the attacking species and the electrophilicity of the pyridine ring.

In the case of palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction conditions, including the nature of the catalyst, ligands, and coupling partners. It can be oxidative addition, transmetalation, or reductive elimination. nih.gov The determination of the precise rate law would require detailed experimental studies, such as reaction progress monitoring under different reactant and catalyst concentrations.

Influence of Temperature, Concentration, and Catalysts

Temperature: As with most chemical reactions, the rate of both nucleophilic aromatic substitution and cross-coupling reactions of this compound is expected to increase with temperature. This relationship is generally described by the Arrhenius equation, where the rate constant has an exponential dependence on the inverse of the absolute temperature. Higher temperatures provide the reacting molecules with sufficient energy to overcome the activation energy barrier.

Concentration: The rate of these reactions is directly proportional to the concentration of the reactants, as indicated by the rate law. Increasing the concentration of either the pyridine substrate or the nucleophile/coupling partner will lead to a higher reaction rate, assuming the reaction is not limited by other factors such as catalyst concentration or solubility.

Catalysts: In cross-coupling reactions, the choice of catalyst and ligands is critical. The nature of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium or nickel catalyst can significantly impact the rate and efficiency of the reaction by influencing the rates of the individual steps in the catalytic cycle. nih.gov For instance, bulky, electron-rich ligands often promote the oxidative addition step. The catalyst loading (concentration) is also a key parameter; a higher catalyst concentration will generally lead to a faster reaction, although catalyst deactivation pathways can become more significant at higher loadings.

Transition State Analysis

The transition state is a high-energy, transient species that exists at the peak of the energy profile along the reaction coordinate. Its structure and energy determine the activation energy and, consequently, the rate of the reaction. While experimental characterization of transition states is challenging, computational methods, such as Density Functional Theory (DFT), are powerful tools for their analysis. nih.gov

For the SNAr reaction of this compound, the transition state for the rate-determining nucleophilic addition step would involve the partial formation of the new bond between the nucleophile and the pyridine ring and partial breaking of the C-Cl bond. The geometry at the carbon atom undergoing substitution would be distorted from trigonal planar towards tetrahedral. Computational studies on related 2-chloropyridine (B119429) systems have verified the presence of a Meisenheimer-like intermediate, which is preceded by a transition state. nih.gov The electron-withdrawing trifluoroethoxy group is expected to stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate.

Characterization of Intermediates

The nucleophilic aromatic substitution on electron-deficient pyridine rings, such as in this compound, is generally accepted to proceed through a stepwise addition-elimination mechanism. This pathway involves the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.

In the context of this compound, the reaction with a nucleophile (Nu-) would involve the attack at the carbon atom bearing the chlorine atom (C-6). This attack leads to the formation of a tetrahedral intermediate where the negative charge is delocalized across the pyridine ring and stabilized by the electron-withdrawing nature of the nitrogen atom and the trifluoroethoxy group.

While the direct isolation and spectroscopic characterization of the Meisenheimer complex for this specific compound are not extensively documented in publicly available literature, its existence is strongly supported by numerous studies on analogous 2-halopyridine systems. For instance, molecular orbital calculations on the reactions of other 2-chloropyridine derivatives have been used to verify the presence and influence of such Meisenheimer complexes on the reaction rate.

The characterization of these transient species often relies on:

Spectroscopic Methods: In related systems, techniques like NMR and UV-Vis spectroscopy have been employed to detect the formation of Meisenheimer adducts, which often exhibit distinct spectral signatures compared to the reactants and products.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool to model the structure and stability of these intermediates. For analogous compounds, calculations have elucidated the geometry, charge distribution, and electronic stabilization of the Meisenheimer complex.

Based on these principles, the hypothetical Meisenheimer intermediate for a reaction of this compound with a generic nucleophile 'Nu' would possess the structure depicted below, with the negative charge delocalized primarily to the nitrogen atom and the carbon atoms at the ortho and para positions relative to the point of attack.

Table 1: Postulated Meisenheimer Intermediate in the SNAr Reaction of this compound

| Feature | Description |

| Structure | A tetrahedral carbon at the C-6 position bonded to both the chlorine atom and the incoming nucleophile. |

| Charge | A net negative charge delocalized over the pyridine ring system. |

| Stabilization | The negative charge is stabilized by the inductive effect of the ring nitrogen and the trifluoroethoxy group. |

It is important to note that for some nucleophilic aromatic substitutions, particularly with certain leaving groups, a concerted (SNAr) mechanism, where bond formation and bond cleavage occur in a single step, may be operative. However, for chloropyridines, the stepwise mechanism involving a Meisenheimer intermediate is generally favored.

Energy Profiles of Reaction Pathways

The energy profile of a reaction pathway provides crucial insights into the kinetics and thermodynamics of the transformation. For the nucleophilic aromatic substitution of this compound, a representative energy profile for the stepwise addition-elimination mechanism can be constructed based on computational studies of similar systems.

The reaction proceeds through the following key stages:

Reactants: this compound and the nucleophile.

First Transition State (TS1): The energy barrier that must be overcome for the nucleophile to attack the C-6 carbon and form the Meisenheimer intermediate. The energy of this transition state is a key determinant of the reaction rate.

Meisenheimer Intermediate: A valley on the potential energy surface, representing a metastable intermediate.

Second Transition State (TS2): The energy barrier for the expulsion of the chloride leaving group from the Meisenheimer intermediate.

Products: The substituted pyridine derivative and the chloride ion.

Computational studies on analogous systems, such as the SNAr reactions of 2,4-dichloropyrimidines, have shown that the relative energies of the transition states for nucleophilic attack at different positions can be calculated to predict regioselectivity. For this compound, the presence of the electron-donating trifluoroethoxy group at the C-2 position would influence the energy of the transition state for attack at the C-6 position.

A hypothetical reaction coordinate diagram for the SNAr reaction of this compound is presented below. The relative energy levels are illustrative and based on the general features of such reactions.

Table 2: Hypothetical Energy Profile Data for the SNAr Reaction of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | First Transition State (TS1) | +15 to +25 |

| 3 | Meisenheimer Intermediate | +5 to +10 |

| 4 | Second Transition State (TS2) | +10 to +20 |

| 5 | Products | -5 to -15 |

Note: The values in the table are hypothetical and intended to be representative of a typical SNAr reaction profile for an activated halopyridine.

The actual energy values would be dependent on the specific nucleophile, solvent, and reaction conditions. Detailed quantum mechanical calculations would be necessary to determine the precise energy profile for a given reaction of this compound. These calculations would involve optimizing the geometries of the reactants, transition states, intermediate, and products, followed by frequency calculations to confirm their nature on the potential energy surface.

Computational Chemistry and Molecular Modeling of 2 2,2,2 Trifluoroethoxy 6 Chloropyridine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for elucidating the electronic structure and intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. For 2-(2,2,2-Trifluoroethoxy)-6-chloropyridine, DFT calculations are invaluable for understanding how the electron-withdrawing chlorine atom and the trifluoroethoxy group influence the pyridine (B92270) ring. These substituents are expected to significantly lower the energy of the molecular orbitals and modulate the electron density distribution across the aromatic system.

Studies on similar molecules, such as 2-chloropyridine (B119429) and other halopyridines, confirm that halogen substitution impacts bond lengths and the electronic landscape of the pyridine ring. researchgate.net The nitrogen atom, along with the chloro and trifluoroethoxy substituents, withdraws electron density, making the pyridine ring electron-deficient. This electronic characteristic is crucial in determining the molecule's reactivity, particularly its susceptibility to nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. DFT calculations on related halopyridines have been effectively used to analyze these parameters. mostwiedzy.pl

Molecular electrostatic potential (MESP) maps, derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this molecule, the most positive potential (electron-poor region) is expected near the hydrogen atoms on the pyridine ring, while negative potential (electron-rich regions) would be concentrated around the nitrogen atom and the oxygen of the ethoxy group.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents expected values for this compound based on typical DFT (B3LYP/6-311++G(d,p)) calculations for analogous substituted pyridines.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.8 Debye |

Computational methods, particularly DFT, can accurately predict spectroscopic data, which is crucial for structural elucidation. nih.gov By calculating the vibrational frequencies and nuclear magnetic shielding tensors, theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be generated.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular geometry. These calculated frequencies often require scaling to correct for anharmonicity and limitations in the theoretical model. For this compound, characteristic vibrational modes would include the C-Cl stretching, C-F stretching of the trifluoromethyl group, C-O-C ether linkages, and various pyridine ring vibrations. DFT studies on molecules like 2-chloro-6-methoxypyridine (B123196) have shown excellent agreement between calculated and experimental vibrational frequencies. nih.gov

Table 2: Predicted Principal Infrared (IR) Vibrational Frequencies Illustrative frequencies based on DFT calculations for similar functional groups and substituted pyridines.

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| Pyridine Ring C-H Stretch | 3100-3050 |

| Pyridine Ring C=C/C=N Stretch | 1600-1450 |

| C-F Stretch (Trifluoromethyl) | 1350-1150 |

| C-O-C Asymmetric Stretch | 1250-1200 |

| C-Cl Stretch | 750-700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. uncw.eduresearchgate.net The calculations provide theoretical shielding values, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predictions for this molecule would show distinct signals for the three aromatic protons on the pyridine ring and the methylene (B1212753) protons of the ethoxy group, with their chemical shifts influenced by the electronegativity of the adjacent atoms and groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts Illustrative chemical shifts (in ppm) relative to TMS, based on GIAO-DFT calculations for analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C3-H | ~6.8 | ~112 |

| Pyridine C4-H | ~7.6 | ~140 |

| Pyridine C5-H | ~6.9 | ~118 |

| -O-CH₂- | ~4.8 | ~65 (quartet due to C-F coupling) |

| -CF₃ | - | ~123 (quartet due to C-F coupling) |

| Pyridine C2 | - | ~163 |

| Pyridine C6 | - | ~151 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and interactions with the environment, such as solvents.

The flexibility of this compound is primarily centered around the rotatable single bonds of the trifluoroethoxy side chain. The most significant degree of freedom is the torsion angle defined by the C2(pyridine)-O-CH₂-CF₃ atoms. MD simulations or simpler potential energy surface scans can map the energy landscape of this rotation to identify the most stable conformers (lowest energy states) and the energy barriers between them.

Table 4: Illustrative Conformational Energy Profile Hypothetical relative energies for the rotation around the C(pyridine)-O bond, illustrating the expected conformational preferences.

| Dihedral Angle (C2-O-CH₂-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0° | 2.5 | Eclipsed (higher energy) |

| 60° | 0.0 | Gauche (stable conformer) |

| 120° | 3.0 | Eclipsed (higher energy) |

| 180° | 0.8 | Anti (stable conformer) |

The behavior of a molecule can be significantly influenced by its solvent environment. nii.ac.jp MD simulations using explicit solvent models can effectively capture these interactions. mdpi.com For a polar molecule like this compound, polar solvents (e.g., water, ethanol) would be expected to stabilize the molecule through dipole-dipole interactions, potentially influencing its conformational equilibrium. In contrast, non-polar solvents (e.g., hexane, carbon tetrachloride) would have weaker interactions.

The trifluoroethoxy group is of particular interest; 2,2,2-trifluoroethanol (B45653) itself is a solvent known for its ability to form structured aggregates and strong hydrogen bonds. researchgate.netuq.edu.au MD simulations can model how the trifluoroethoxy moiety of the molecule interacts with different solvent molecules, affecting its orientation and the solvation shell structure. These simulations can quantify properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute.

Table 5: Illustrative Solvent Effects on Molecular Properties Expected trends for molecular properties in different solvent environments based on general principles and simulations of similar molecules.

| Solvent | Dielectric Constant | Expected Effect on Dipole Moment | Expected Conformational Preference |

|---|---|---|---|

| Hexane (Non-polar) | 1.9 | Lower effective dipole moment | Conformation driven by intramolecular forces |

| Chloroform (Weakly Polar) | 4.8 | Moderate dipole moment | Minimal change from gas phase |

| Ethanol (Polar, Protic) | 24.5 | Increased effective dipole moment | Shift towards more polar conformers |

| Water (Polar, Protic) | 80.1 | Highest effective dipole moment | Significant stabilization of polar conformers |

Prediction of Reactivity and Regioselectivity

Computational models are highly effective at predicting the reactivity and regioselectivity of chemical reactions. rsc.orgnih.gov For this compound, the pyridine ring is electronically deficient due to the cumulative electron-withdrawing effects of the ring nitrogen, the chlorine atom at C6, and the trifluoroethoxy group at C2. This makes the molecule a prime candidate for nucleophilic aromatic substitution (SₙAr).

DFT-based reactivity descriptors, such as Fukui functions or the dual descriptor, can identify the most reactive sites within the molecule. mdpi.com These analyses would likely indicate that the unsubstituted carbon atoms of the pyridine ring are the most susceptible to nucleophilic attack. Given the strong activating effect of the pyridine nitrogen, the C4 position (para to the nitrogen) and to a lesser extent the C3 and C5 positions would be the predicted sites of reaction. Experimental studies on similarly substituted pyridines show that factors like the nature of the nucleophile and steric hindrance can influence the final product distribution. researchgate.netepfl.ch Computational modeling can help rationalize these outcomes by calculating the activation energies for the different possible reaction pathways, thereby predicting the most likely regiochemical outcome.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in determining a molecule's reactivity and its ability to participate in chemical reactions.

For this compound, a theoretical FMO analysis would involve quantum mechanical calculations to determine the energies of the HOMO and LUMO. The HOMO, being the outermost orbital containing electrons, represents the ability of the molecule to donate electrons. Conversely, the LUMO is the innermost empty orbital and signifies the molecule's capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

In this specific molecule, the electron-withdrawing nature of the chlorine atom and the trifluoroethoxy group would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted pyridine ring. The lone pairs on the nitrogen and oxygen atoms would likely contribute significantly to the HOMO, while the LUMO would be expected to be distributed over the electron-deficient pyridine ring.

Illustrative Data Table for FMO Analysis of this compound

| Parameter | Theoretical Value (eV) | Description |

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data exists for this compound. |

Electrophilic and Nucleophilic Attack Site Prediction

The results from FMO analysis can be used to predict the most likely sites for electrophilic and nucleophilic attack.

Nucleophilic Attack: Regions of the molecule with a high density of the LUMO are the most probable sites for nucleophilic attack. For this compound, the electron-deficient carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing chlorine and nitrogen atoms, would be predicted as primary targets for nucleophiles.

Electrophilic Attack: Conversely, sites with a high density of the HOMO are the most susceptible to electrophilic attack. In this molecule, the nitrogen atom of the pyridine ring, with its lone pair of electrons, would be the most likely site for electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another computational tool used to visualize the electron density distribution and predict reactive sites. Red regions on an MEP map indicate areas of high electron density (nucleophilic character), while blue regions signify areas of low electron density (electrophilic character). For this compound, a theoretical MEP map would likely show a negative potential (red) around the nitrogen atom and positive potentials (blue) around the hydrogen atoms and the carbon atoms attached to the electronegative chlorine and oxygen atoms.

Ligand-Target Interaction Modeling (if applicable to biological activity studies)

While no specific biological activity studies for this compound have been identified, this section will outline the principles of ligand-target interaction modeling, a crucial component in drug discovery, should such activity be discovered in the future.

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding how a potential drug molecule might interact with its biological target at the atomic level.